Procyanidin B-5 3,3'-di-O-gallate

描述

Procyanidin B-5 3,3’-di-O-gallate is a natural polyphenolic compound found in various plants, particularly in grape seeds. It is a type of procyanidin, which are oligomeric flavonoids known for their antioxidant properties. This compound has garnered significant interest due to its potential health benefits and applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

Procyanidin B-5 3,3’-di-O-gallate can be synthesized through the incomplete depolymerization of grape seed polymeric procyanidins using l-cysteine in the presence of citric acid . This method allows for the selective production of galloylated procyanidins, including Procyanidin B-5 3,3’-di-O-gallate.

Industrial Production Methods

Industrial production of Procyanidin B-5 3,3’-di-O-gallate typically involves the extraction and purification from natural sources such as grape seeds. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

化学反应分析

Types of Reactions

Procyanidin B-5 3,3’-di-O-gallate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Procyanidin B-5 3,3’-di-O-gallate. These derivatives can have different biological activities and applications.

科学研究应用

Procyanidin B-5 3,3’-di-O-gallate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of polyphenols and their interactions with other molecules.

Biology: Investigated for its antioxidant properties and its ability to modulate various biological pathways.

作用机制

Procyanidin B-5 3,3’-di-O-gallate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The compound also inhibits squalene epoxidase, an enzyme involved in cholesterol biosynthesis, which can lead to reduced cholesterol levels . Additionally, it modulates various signaling pathways, including the Notch signaling pathway, which is involved in cell differentiation and proliferation .

相似化合物的比较

Similar Compounds

Procyanidin B-2 3,3’-di-O-gallate: Another galloylated procyanidin with similar antioxidant properties.

Epicatechin gallate: A monomeric flavonoid with potent antioxidant activity.

Procyanidin B-1: A non-galloylated procyanidin with different biological activities.

Uniqueness

Procyanidin B-5 3,3’-di-O-gallate is unique due to its specific galloylation pattern, which enhances its antioxidant properties and its ability to inhibit squalene epoxidase. This makes it particularly effective in reducing cholesterol levels and modulating various biological pathways .

生物活性

Procyanidin B-5 3,3'-di-O-gallate (B2G2) is a significant polyphenolic compound derived from grape seed extract (GSE). This compound has attracted considerable attention due to its diverse biological activities, particularly in the context of cancer prevention and treatment. This article synthesizes current research findings on the biological activity of B2G2, including its mechanisms of action, efficacy against various cancer types, and potential therapeutic applications.

Chemical Structure and Properties

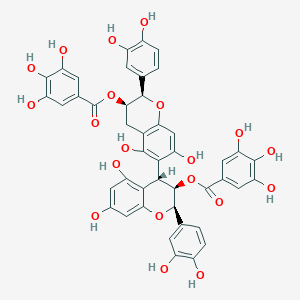

This compound is characterized by its galloyl groups attached to the procyanidin backbone. This structural configuration is crucial for its biological activity, as the galloyl moieties enhance its antioxidant properties and influence its interaction with cellular targets.

Antioxidant Activity

B2G2 exhibits potent antioxidant activity, which is essential for mitigating oxidative stress in cells. Studies have shown that B2G2 can scavenge free radicals effectively, contributing to its protective effects against cellular damage. For instance, research demonstrated that encapsulated B2G2 in nanoparticles maintained higher antioxidant activity compared to free forms under gastrointestinal conditions, suggesting enhanced stability and bioavailability .

B2G2 has been extensively studied for its anticancer properties, particularly against prostate cancer. The compound induces apoptosis in cancer cells through several mechanisms:

- Inhibition of Proliferation : B2G2 has been shown to inhibit cell growth in various prostate cancer cell lines (LNCaP, C4-2B, and 22Rv1) with IC50 values ranging from 5 to 15 μg/mL .

- Induction of Apoptosis : It activates apoptotic pathways by modulating key transcription factors such as NF-κB and Stat3, leading to increased levels of cleaved PARP and decreased survivin expression .

- Clonogenicity Reduction : In colony formation assays, B2G2 significantly reduced the number of colonies formed by prostate cancer cells after treatment .

Case Studies

- Prostate Cancer : In a study involving human prostate cancer cell lines, treatment with B2G2 resulted in a significant reduction in cell viability and clonogenic potential. The compound was effective even at low doses, highlighting its potential as a therapeutic agent for prostate cancer management .

- Other Cancer Types : Beyond prostate cancer, B2G2's efficacy has been noted in other malignancies. Its ability to induce apoptosis and inhibit tumor growth suggests a broader application in oncology .

Comparative Efficacy

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antioxidant Activity | Apoptosis Induction | Cancer Type | IC50 (μg/mL) |

|---|---|---|---|---|

| This compound | High | Yes | Prostate Cancer | 5 - 15 |

| Procyanidin B1 | Moderate | Yes | Various | >75 |

| Gallic Acid | High | Yes | DU145 Cells | <100 |

属性

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34O20/c45-19-11-25(50)34-32(12-19)62-41(16-2-4-22(47)24(49)6-16)42(64-44(60)18-9-29(54)39(58)30(55)10-18)36(34)35-26(51)14-31-20(37(35)56)13-33(40(61-31)15-1-3-21(46)23(48)5-15)63-43(59)17-7-27(52)38(57)28(53)8-17/h1-12,14,33,36,40-42,45-58H,13H2/t33-,36-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBGVECYPPCVDS-QNPRKUGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147643 | |

| Record name | Procyanidin B-5 3,3'-di-O-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

882.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106533-60-2 | |

| Record name | 1,1′-[(2R,2′R,3R,3′R,4S)-2,2′-Bis(3,4-dihydroxyphenyl)-3,3′,4,4′-tetrahydro-5,5′,7,7′-tetrahydroxy[4,6′-bi-2H-1-benzopyran]-3,3′-diyl] bis(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106533-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B-5 3,3'-di-O-gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B-5 3,3'-di-O-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Di-O-galloylprocyanidin B5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。